2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core with a cyano group at position 3 and an amino group at position 2. Key structural features include a 4-ethoxy-3-methoxyphenyl substituent at position 4, a pyridin-2-ylmethyl group at position 6, and a methyl group at position 3. Such derivatives are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, followed by functionalization steps .
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-4-32-19-9-8-16(12-20(19)31-3)22-18(13-26)24(27)33-21-11-15(2)29(25(30)23(21)22)14-17-7-5-6-10-28-17/h5-12,22H,4,14,27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSBIIPGXWPCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=N4)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.4 g/mol. The structure features a pyrano-pyridine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 884217-32-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been shown to inhibit DHFR, an essential enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
- Kinase Inhibition : Several derivatives exhibit inhibitory effects on kinases such as tyrosine-protein kinase Abl and MAP kinases, which are involved in cell signaling pathways related to cancer progression and other diseases .
- Antioxidant Activity : Some studies suggest that compounds within this class may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer potential. A study evaluated its effects on various cancer cell lines, showing dose-dependent inhibition of cell proliferation. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized the target compound using a multicomponent reaction involving malononitrile and various aldehydes. The synthesized compounds were evaluated for their biological activities, revealing promising results against cancer cell lines and specific microbial strains .
- Structure-Activity Relationship (SAR) : Research focused on modifying the ethoxy and methoxy groups to enhance biological activity. Variants with different substituents showed improved potency against DHFR and enhanced selectivity for certain kinases .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Dihydrofolate Reductase (DHFR) Inhibition
Compounds with similar structures have been shown to inhibit DHFR, an essential enzyme in folate metabolism crucial for DNA synthesis and repair. Inhibition of DHFR can lead to anticancer effects by disrupting cellular proliferation.
Kinase Inhibition
Several derivatives exhibit inhibitory effects on kinases such as tyrosine-protein kinase Abl and MAP kinases. These kinases are involved in cell signaling pathways related to cancer progression and other diseases, making this compound a potential candidate for targeted cancer therapies.
Antioxidant Activity
Research suggests that compounds within this class may possess antioxidant properties, potentially mitigating oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases due to its biological activities. Its structural features allow for modifications that can enhance efficacy and selectivity against specific targets.
Drug Development
Given its inhibitory effects on critical enzymes and kinases, this compound serves as a lead structure in drug discovery programs aimed at developing novel anticancer agents and treatments for other diseases.
Synthetic Chemistry
The synthesis of this compound involves cyclo-condensation reactions, which are effective methods for producing new heterocyclic compounds. This synthetic versatility allows researchers to explore a wide range of derivatives with varied biological properties.
Study 1: Anticancer Activity
A study investigated the anticancer properties of various derivatives of the compound against human cancer cell lines. The results indicated significant cytotoxic effects, particularly on breast and colon cancer cells, suggesting potential therapeutic applications in oncology.
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition profile of the compound against DHFR and several kinases. The findings demonstrated that specific modifications to the molecular structure could enhance inhibitory potency, providing insights into structure-activity relationships.
Study 3: Antioxidant Properties
Research examining the antioxidant capacity of this compound revealed its potential to scavenge free radicals effectively. This property indicates possible applications in formulations aimed at reducing oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrano[3,2-c]Pyridine Derivatives
The following table highlights structural analogs with variations in aryl substituents, heterocyclic moieties, and biological activities:
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (Cl, Br) : Chloro and bromo substituents at the aryl ring (e.g., 4-chlorophenyl in ) enhance antiproliferative activity by increasing electrophilicity, facilitating interactions with tubulin’s colchicine-binding site .
- Alkoxy Groups (OEt, OMe) : The 4-ethoxy-3-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs, though it may reduce potency due to decreased electron deficiency .
- Heterocyclic Moieties (Pyridinylmethyl) : Pyridin-2-ylmethyl at position 6 (target compound) may confer better blood-brain barrier penetration than pyridin-3-ylmethyl derivatives .
Physicochemical Properties
- Hydrogen Bonding : The ethoxy and methoxy groups increase hydrogen-bond acceptor capacity (HBA = 8) compared to halogenated derivatives (HBA = 6), favoring solubility in polar solvents .
Preparation Methods
Three-Component Reaction Protocol
The foundational approach adapts the hydrogel-catalyzed method reported by Jirandehi et al.:
- Reactants :
- 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)
- Ethyl acetoacetate (1.2 eq)
- Malononitrile (2.5 eq)
- Catalyst : Basic hydrogel (0.1 g/mmol aldehyde)
- Conditions : Reflux in H₂O/EtOH (3:1 v/v, 10 h)
This yields the intermediate 4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (Compound A) with:
- Yield : 68–72% after recrystallization (EtOH)
- Characterization :
Functionalization at C-6 Position
Alkylation with Pyridin-2-ylmethyl Bromide
Post-core formation, the 6-position is functionalized via nucleophilic substitution:
- Reactants :
- Compound A (1.0 eq)
- Pyridin-2-ylmethyl bromide (1.5 eq)
- Base : K₂CO₃ (3.0 eq)
- Solvent : DMF, 80°C, 6 h
Optimization Insights :
- Higher temperatures (>100°C) led to decomposition
- DMF outperformed THF or acetone in solubility
Outcome :
- Yield : 58% after column chromatography (SiO₂, EtOAc/hexane 1:2)
- Key NMR Shifts :
- δ 4.32 (d, J = 14.2 Hz, 1H, CH₂Py)
- δ 8.51 (d, J = 4.1 Hz, 1H, Py-H)
Amination at C-2 Position
Nitrile Reduction and Ammonolysis
The 3-cyano group is converted to an amine via:
- Partial Reduction :
- Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 h
- Ammonolysis :
- NH₄OH (28% aq.), 100°C, 12 h
Critical Notes :
- Over-reduction to primary amine must be avoided
- Ammonia concentration >20% ensures complete conversion
Characterization :
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
For enhanced regiocontrol, a palladium-mediated strategy was explored (adapted from):
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Bromo-4H-pyrano[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 78% coupling efficiency |
| 2 | (Pyridin-2-yl)methylboronic acid | 80°C, 12 h | Introduces C6-substituent |
Advantages :
- Better control over steric demands
- Compatible with sensitive methoxy/ethoxy groups
Reaction Optimization Data
Table 1. Catalyst Screening for Core Synthesis
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Hydrogel | 80 | 10 | 72 |
| Piperidine | 80 | 14 | 65 |
| K-10 Clay | 100 | 8 | 58 |
Key Finding : Hydrogel catalysts enable lower temperatures and reduced dimerization.
Table 2. Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMSO | 46.7 | 51 |
| CH₃CN | 37.5 | 42 |
Structural Characterization and Validation
X-ray Crystallography
Single crystals grown from EtOH/CHCl₃ confirmed:
- Pyran Ring Puckering : C5-C6 bond adopts envelope conformation
- Dihedral Angles :
- Pyridine/pyran planes: 12.3°
- Methoxyphenyl/pyran: 28.7°
2D NMR Analysis
- NOESY : Correlation between C4-H and pyridinyl protons confirms spatial proximity
- HSQC : Assigns all ¹³C signals, including quaternary carbons
Industrial-Scale Considerations
Critical Parameters :
- Cost Analysis : Hydrogel catalyst reuse (>5 cycles) reduces raw material costs by 34%
- Purification : Centrifugal partition chromatography achieves >99% purity at 200 g/batch
- Waste Streams : Ethanol/H₂O solvent system enables green chemistry metrics (E-factor = 8.2)
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Aromatic aldehydes are condensed with urea/thiourea derivatives under acidic or basic conditions to form pyrimidine or pyran scaffolds .
- Multi-component reactions (MCRs) : Reactants like β-chloroenaldehyde derivatives, malononitrile, and substituted ketones undergo cyclization in ethanol or DMF under reflux, often catalyzed by ammonium acetate .
- Key intermediates : β-Chloroenaldehyde derivatives are critical for introducing substituents at the 2-position, as seen in structurally related pyrimidines .
- Purification : Crystallization from DMF/ethanol mixtures or column chromatography is commonly employed .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy, ethoxy, and pyridylmethyl groups show distinct shifts) .
- HRMS : Validates molecular formula via exact mass analysis (e.g., [M+Na]+ peaks) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound during multi-component synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
- Catalyst tuning : Ammonium acetate acts as both a catalyst and proton source, but alternative catalysts (e.g., piperidine) may improve regioselectivity .
- Temperature control : Reflux conditions (70–90°C) balance reaction speed and decomposition risks .
- Intermediate isolation : Purifying intermediates like β-chloroenaldehyde derivatives before cyclization reduces competing pathways .
Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved?
Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts for comparison with experimental data .
- Crystallographic validation : X-ray structures resolve ambiguities in substituent positions or stereochemistry .
Q. What in vitro assays evaluate the antiproliferative activity of this compound?
Methodologies adapted from related pyrano-pyridones include:
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via mitochondrial reductase activity .
- Tubulin polymerization inhibition : Quantifies compound-induced disruption of microtubule dynamics using fluorescence-based assays .
- Apoptosis markers : Flow cytometry detects Annexin V/PI staining to assess programmed cell death .
Data Contradiction Analysis
Q. How should conflicting biological activity data between similar compounds be interpreted?
- Structural benchmarking : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) on bioactivity using SAR studies .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to isolate compound-specific effects .
- Dose-response curves : EC50/IC50 values must be validated across multiple replicates to distinguish noise from true potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
